![molecular formula C17H14OS B12849111 2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
2-[3-(Benzyloxy)phenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)phenyl]thiophene is an organic compound with the molecular formula C17H14OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is notable for its unique structure, which includes a benzyloxy group attached to a phenyl ring, which is further connected to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol or further to a benzyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol or benzyl group.
Substitution: Halogenated derivatives of the phenyl or thiophene ring.
Scientific Research Applications
2-[3-(Benzyloxy)phenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. In materials science, the thiophene ring’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(Benzyloxy)thiophene: The benzyloxy group is directly attached to the thiophene ring, altering its reactivity.
2-(Benzyloxy)phenylthiophene: The position of the benzyloxy group on the phenyl ring can influence the compound’s electronic properties.
Uniqueness
This structural feature distinguishes it from other thiophene derivatives and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H14OS |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-6-14(7-3-1)13-18-16-9-4-8-15(12-16)17-10-5-11-19-17/h1-12H,13H2 |
InChI Key |
MDHJTABHDZNQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

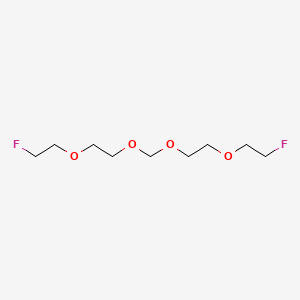
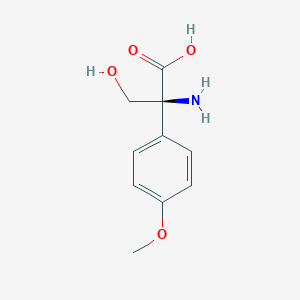
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
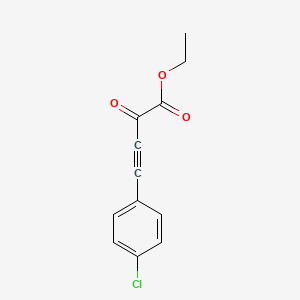
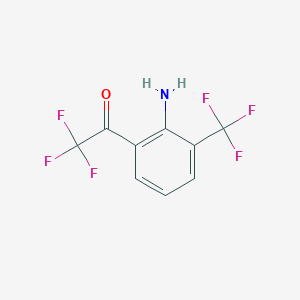

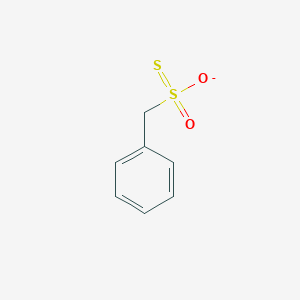

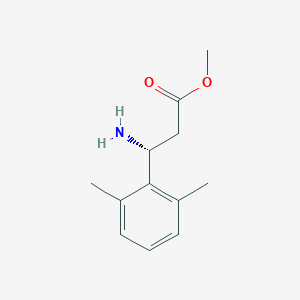
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
